Ethyl 4-methoxyphenylacetate

Beschreibung

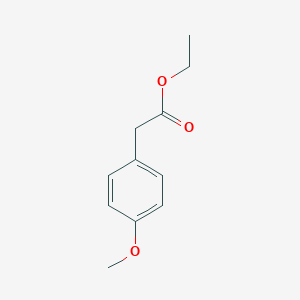

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-(4-methoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-14-11(12)8-9-4-6-10(13-2)7-5-9/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOCCDOCIYYDLGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60161444 | |

| Record name | Ethyl 4-methoxyphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14062-18-1 | |

| Record name | Benzeneacetic acid, 4-methoxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14062-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-methoxyphenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014062181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14062-18-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24760 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-methoxyphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-methoxyphenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 4-METHOXYPHENYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BKJ8K98X9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Ethyl 4-methoxyphenylacetate

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyl 4-methoxyphenylacetate, a key organic ester, holds significance in various chemical syntheses, including pharmaceuticals and fragrances. Its utility stems from a unique combination of a substituted aromatic ring and an ethyl ester functional group, bestowing upon it specific reactivity and physical characteristics. This guide provides a comprehensive overview of its fundamental physical and spectroscopic properties, essential for its effective application in research and development. The information presented herein is curated to support laboratory work, ensuring both safety and precision in experimental design.

Chemical Identity and Structure

A clear understanding of the molecular identity of this compound is the foundation for its scientific application.

-

Synonyms: 4-Methoxyphenylacetic acid ethyl ester, Benzeneacetic acid, 4-methoxy-, ethyl ester, ethyl p-methoxyphenylacetate[3][4]

The structure, characterized by a para-substituted methoxybenzene ring attached to an ethyl acetate moiety, dictates its polarity, solubility, and spectral behavior.

Core Physical Properties

The physical state and constants of a compound are critical for its handling, purification, and use in reactions. This compound is typically a clear, colorless to light yellow liquid at room temperature.[1][2][6]

| Property | Value | Conditions |

| Appearance | Clear colorless to yellow liquid | Ambient |

| Boiling Point | 108-111 °C | 3 mmHg[4] |

| 272.03 °C | 760 mmHg (estimated)[5] | |

| Melting Point | 85 °C | [6] |

| Density | 1.097 g/mL | [4][7] |

| Refractive Index | 1.5065 to 1.5085 | 20°C, 589 nm[1][2][7] |

| Solubility | Soluble in alcohol.[5] Insoluble in water.[5][6] | 25°C[5] |

| Vapor Pressure | 0.006 mmHg | 25°C (estimated)[5] |

Spectroscopic Data and Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals corresponding to the aromatic protons, the methylene group adjacent to the carbonyl, the methoxy group, and the ethyl ester group.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the aromatic carbons (with symmetry considerations for the para-substituted ring), the methylene carbon, the methoxy carbon, and the carbons of the ethyl group.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule. The spectrum of this compound will exhibit strong absorption bands characteristic of:

-

C=O (ester carbonyl) stretching

-

C-O (ester) stretching

-

Aromatic C=C stretching

-

Aliphatic C-H stretching

-

Aromatic C-H stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M+) would be observed at m/z 194. The fragmentation pattern would likely show characteristic losses of the ethoxy group (-OC₂H₅) and other fragments related to the benzyl moiety.[8]

Safety and Handling

Proper handling of any chemical is paramount for laboratory safety.

-

GHS Hazard Statements: H226: Flammable liquid and vapor.[3][9]

-

GHS Precautionary Statements: P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[9]

It is crucial to handle this compound in a well-ventilated area, away from ignition sources, and while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[10]

Synthesis and Purification Workflow

A common method for the preparation of this compound is the Fischer esterification of 4-methoxyphenylacetic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid.[11]

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, combine 4-methoxyphenylacetic acid and an excess of absolute ethanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature. Neutralize the excess acid with a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to obtain pure this compound.

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship of Physical Properties

The interplay of the structural features of this compound directly influences its observable physical properties.

Caption: Interrelation of molecular structure and physical properties.

Conclusion

This technical guide provides a detailed and referenced overview of the essential physical properties of this compound. A thorough understanding of these characteristics is fundamental for its safe and effective use in scientific research and development. The data presented, from basic physical constants to spectroscopic signatures, serves as a critical resource for chemists and researchers, enabling them to design and execute experiments with a high degree of confidence and precision.

References

-

The Good Scents Company. (n.d.). ethyl 4-methoxyphenyl acetate. Retrieved from [Link]

-

ChemBK. (2024). Ethyl 2-(4-methoxyphenyl)acetate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Organic Spectroscopy International. (2017). Ethyl(E)-3-(4-methoxyphenyl)acrylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl homovanillate. PubChem Compound Database. Retrieved from [Link]

-

SIELC Technologies. (2018). This compound. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Methoxyphenylacetic acid ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

LookChem. (n.d.). CAS No.14062-18-1, this compound Suppliers. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Methoxyphenylacetic acid ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C11H14O3). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(4-Methoxyphenyl)ethyl acetate. PubChem Compound Database. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Methoxyphenylacetic acid ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof.

-

FDA Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound, 97% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound, 97% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound | C11H14O3 | CID 84174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. ethyl 4-methoxyphenyl acetate, 14062-18-1 [thegoodscentscompany.com]

- 6. chembk.com [chembk.com]

- 7. This compound CAS#: 14062-18-1 [m.chemicalbook.com]

- 8. 4-Methoxyphenylacetic acid ethyl ester [webbook.nist.gov]

- 9. This compound | 14062-18-1 | TCI EUROPE N.V. [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. lookchem.com [lookchem.com]

Ethyl 4-methoxyphenylacetate molecular weight and formula

An In-Depth Technical Guide to Ethyl 4-methoxyphenylacetate: Synthesis, Characterization, and Application

Introduction

This compound is an aromatic ester that serves as a valuable intermediate and building block in organic synthesis. Its structure, featuring a methoxy-substituted phenyl ring and an ethyl ester group, makes it a precursor for various more complex molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview for researchers and drug development professionals, covering its fundamental properties, a detailed synthesis protocol with mechanistic insights, a self-validating analytical workflow, and critical safety information.

Part 1: Core Physicochemical and Structural Data

A precise understanding of a compound's physical and chemical properties is the foundation of its application in a laboratory setting. This compound is a colorless to pale yellow liquid under standard conditions.[1]

Structural and Molecular Identity

The identity of this compound is defined by its molecular formula, weight, and internationally recognized chemical identifiers.

-

Synonyms: Ethyl (4-methoxyphenyl)acetate, 4-Methoxyphenylacetic acid ethyl ester, p-Methoxyphenylacetic acid ethyl ester[2][3][6]

Physicochemical Properties

The following table summarizes the key physicochemical data essential for experimental design, including reaction setup, purification, and handling.

| Property | Value | Source(s) |

| Density | 1.097 g/mL | [4] |

| Boiling Point | 108-111 °C at 3.0 mmHg | [4] |

| Flash Point | 46 °C | [4] |

| Refractive Index | 1.5065 to 1.5085 (at 20°C) | [1][4] |

| logP (o/w) | 2.3 - 2.48 | [2][3][7] |

Part 2: Synthesis and Purification Protocol

The most common and straightforward synthesis of this compound is the Fischer esterification of 4-methoxyphenylacetic acid with ethanol, catalyzed by a strong acid.

Causality in Experimental Design

The Fischer esterification is an equilibrium-driven process. To ensure a high yield, the equilibrium must be shifted towards the product side. This is achieved by using one of the reactants, typically the alcohol (ethanol), in large excess. The strong acid catalyst (e.g., sulfuric acid) is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the ethanol. The subsequent work-up procedure is designed to remove the acid catalyst, unreacted carboxylic acid, and excess ethanol.

Detailed Experimental Protocol: Fischer Esterification

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyphenylacetic acid (16.6 g, 0.1 mol).

-

Reagent Addition: Add absolute ethanol (100 mL, ~1.7 mol). The large excess of ethanol serves both as a reactant and as the solvent, driving the reaction equilibrium forward.

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (2 mL) dropwise. The addition is exothermic and should be done slowly.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the mixture into 200 mL of ice-cold water.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). The organic layers contain the desired ester.

-

Washing/Neutralization: Combine the organic extracts and wash sequentially with 50 mL of water, 50 mL of a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude ester can be purified by vacuum distillation to obtain a clear, colorless to pale yellow liquid.[4]

Part 3: Analytical Characterization Workflow

A self-validating system of analysis is critical to confirm the identity and purity of the synthesized this compound. A multi-technique approach ensures comprehensive characterization.

Logical Workflow for Product Validation

The following diagram illustrates a standard workflow for the analytical validation of the synthesized product.

Sources

- 1. 189840500 [thermofisher.com]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. This compound | C11H14O3 | CID 84174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 4-Methoxyphenylacetic acid ethyl ester [webbook.nist.gov]

- 7. ethyl 4-methoxyphenyl acetate, 14062-18-1 [thegoodscentscompany.com]

An In-Depth Technical Guide to Ethyl 4-methoxyphenylacetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 4-methoxyphenylacetate, a versatile chemical compound with applications in organic synthesis and as a key building block in the development of novel therapeutics. This document moves beyond a simple recitation of facts to provide actionable insights and detailed methodologies, reflecting a deep understanding of the practical challenges and opportunities encountered in a laboratory setting.

Section 1: Chemical Identity and Synonyms

Clarity in communication is paramount in scientific endeavors. This compound is known by a variety of names across different contexts, from formal IUPAC nomenclature to common laboratory shorthand and supplier-specific designations. A comprehensive understanding of these synonyms is crucial for accurate literature searches, procurement, and regulatory compliance.

Table 1: Synonyms and Identifiers for this compound [1]

| Identifier Type | Identifier |

| IUPAC Name | ethyl 2-(4-methoxyphenyl)acetate[1] |

| CAS Number | 14062-18-1[1] |

| Molecular Formula | C₁₁H₁₄O₃[1] |

| Common Synonyms | Ethyl p-methoxyphenylacetate, 4-Methoxyphenylacetic acid ethyl ester, Benzeneacetic acid, 4-methoxy-, ethyl ester, Homoanisic acid ethyl ester[1] |

| EINECS Number | 237-903-6[1] |

| PubChem CID | 84174[1] |

The multitude of synonyms arises from different naming conventions. The IUPAC name provides a systematic and unambiguous description of the molecule's structure. The CAS number is a unique numerical identifier assigned by the Chemical Abstracts Service, which is essential for database searches and regulatory purposes. Common synonyms are often historical or based on the parent acid, "4-methoxyphenylacetic acid."

Section 2: Physicochemical Properties and Safety Considerations

A thorough understanding of a compound's physical and chemical properties is fundamental to its safe handling, storage, and effective use in experimental design.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 194.23 g/mol | [1] |

| Appearance | Clear colorless to yellow liquid | Thermo Fisher Scientific |

| Boiling Point | 108-111 °C at 3 mmHg | ChemicalBook |

| Flash Point | 46 °C | ChemicalBook |

| Density | 1.097 g/mL | Thermo Fisher Scientific |

| Solubility | Soluble in alcohol; sparingly soluble in water. | The Good Scents Company |

| Refractive Index | 1.5065-1.5085 (20°C, 589 nm) | Thermo Fisher Scientific |

Safety Profile:

This compound is classified as a flammable liquid and vapor.[2][3] Standard laboratory safety protocols should be strictly adhered to when handling this compound. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, and keeping it away from heat, sparks, and open flames.[2]

Section 3: Synthesis of this compound

The most common and efficient method for the laboratory-scale synthesis of this compound is the Fischer esterification of 4-methoxyphenylacetic acid with ethanol, catalyzed by a strong acid such as sulfuric acid.[4] This is a classic example of a nucleophilic acyl substitution reaction.

The Fischer Esterification: A Mechanistic Overview

The Fischer esterification is a reversible, acid-catalyzed reaction. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester. To drive the equilibrium towards the product, it is common to use an excess of the alcohol or to remove the water as it is formed.[4]

Diagram 1: Fischer Esterification Workflow

Caption: A generalized workflow for the synthesis of this compound via Fischer esterification.

Detailed Experimental Protocol for Synthesis

This protocol is a self-validating system, incorporating in-process checks and leading to a final product that can be rigorously characterized.

Materials:

-

4-Methoxyphenylacetic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methoxyphenylacetic acid, a significant excess of absolute ethanol (acting as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Dilute with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst), and brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by distillation under reduced pressure to obtain pure this compound.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR, IR, and GC-MS.

Section 4: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of this compound. A multi-technique approach provides a comprehensive profile of the compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful technique for assessing the purity of this compound and for monitoring reaction progress.

Table 3: HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase column |

| Mobile Phase | Acetonitrile and water containing a small amount of phosphoric or formic acid.[5] |

| Detection | UV detector (wavelength to be determined based on the UV-Vis spectrum of the compound) |

| Flow Rate | Typically 1.0 mL/min |

| Injection Volume | 10-20 µL |

This method is scalable and can be adapted for preparative separation to isolate impurities. For mass spectrometry (MS) compatible applications, formic acid should be used in the mobile phase instead of phosphoric acid.[5]

Diagram 2: Analytical Workflow

Caption: A comprehensive analytical workflow for the characterization of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the identification and quantification of volatile and semi-volatile compounds. The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern that can be used for its unambiguous identification. The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[1]

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum will show characteristic signals for the ethyl group (a triplet and a quartet), the methylene protons adjacent to the carbonyl group (a singlet), the aromatic protons (two doublets), and the methoxy group (a singlet). The ¹³C NMR spectrum will provide information on the number of unique carbon atoms in the molecule.[2]

-

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will exhibit a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, as well as characteristic absorptions for the C-O stretches and the aromatic ring.[1]

Section 5: Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its phenylacetate core with a para-methoxy substitution makes it a suitable precursor for the synthesis of more complex molecules with potential biological activity. While specific, publicly disclosed applications in late-stage drug development are often proprietary, its utility can be inferred from its structural motifs, which are present in various classes of bioactive compounds. It can be used as a starting material or intermediate in the synthesis of compounds targeting a range of therapeutic areas.

Section 6: Conclusion

This technical guide has provided a comprehensive overview of this compound, from its fundamental chemical identity and properties to detailed methodologies for its synthesis and analysis. By presenting this information in a structured and practical manner, this guide aims to empower researchers, scientists, and drug development professionals to confidently and effectively utilize this versatile compound in their work. The emphasis on detailed protocols and the underlying scientific principles is intended to foster a deeper understanding and facilitate the successful execution of experimental work.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 84174, this compound. Retrieved from [Link]

-

SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl 4-methoxyphenyl acetate. Retrieved from [Link]

-

NIST. (n.d.). 4-Methoxyphenylacetic acid ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

PraxiLabs. (n.d.). Fischer Esterification Experiment Virtual Lab. Retrieved from [Link]

Sources

An In-depth Technical Guide to Ethyl 4-Methoxyphenylacetate

This guide provides a comprehensive technical overview of ethyl 4-methoxyphenylacetate (also known as ethyl p-methoxyphenylacetate), a key organic ester. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structural characteristics, physicochemical properties, spectroscopic signature, synthesis, and applications, grounding all claims in verifiable, authoritative sources.

Core Molecular Profile and Physicochemical Properties

This compound is a vital reagent and building block in synthetic organic chemistry. Its structure, featuring a para-substituted benzene ring, an ester functional group, and a methoxy ether, imparts a unique combination of reactivity and physical properties that are leveraged in various applications.

A foundational understanding begins with its fundamental identifiers and properties, summarized below for clarity and rapid reference.

| Identifier / Property | Value | Source(s) |

| IUPAC Name | ethyl 2-(4-methoxyphenyl)acetate | [1] |

| CAS Number | 14062-18-1 | [1] |

| Molecular Formula | C₁₁H₁₄O₃ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| Appearance | Clear, colorless to pale yellow liquid | Thermo Fisher Scientific |

| Boiling Point | 108-111 °C at 3 mmHg | [2] |

| Density | 1.097 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.5065 - 1.5085 | Thermo Fisher Scientific |

| SMILES | CCOC(=O)CC1=CC=C(C=C1)OC | [1] |

| InChIKey | DOCCDOCIYYDLGJ-UHFFFAOYSA-N | [1] |

Structural Elucidation via Spectroscopic Analysis

The structural integrity of this compound in a research or manufacturing setting is confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they create a definitive chemical fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR (Proton NMR): The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

-

Ethyl Group Protons: A triplet signal appears for the methyl protons (-CH₃) and a quartet for the methylene protons (-OCH₂-), a classic ethyl pattern resulting from spin-spin coupling.

-

Benzylic Protons: The two protons on the carbon adjacent to the benzene ring (-CH₂-Ar) appear as a singlet, as they have no adjacent proton neighbors.

-

Aromatic Protons: The para-substituted benzene ring gives rise to a characteristic set of two doublet signals (an AA'BB' system), representing the two pairs of chemically equivalent protons on the ring.

-

Methoxy Group Protons: The three protons of the methoxy group (-OCH₃) appear as a sharp singlet, typically downfield due to the deshielding effect of the oxygen atom.

-

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.

-

Carbonyl Carbon: The ester carbonyl carbon (C=O) is highly deshielded and appears significantly downfield.

-

Aromatic Carbons: Four distinct signals are expected for the aromatic carbons due to the plane of symmetry in the para-substituted ring. The carbon atom bonded to the methoxy group (C-OCH₃) is the most shielded among them.

-

Aliphatic Carbons: Signals corresponding to the methoxy carbon (-OCH₃), the benzylic carbon (-CH₂-Ar), and the two carbons of the ethyl group (-OCH₂CH₃) will be observed in the upfield region of the spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups. The IR spectrum of this compound is characterized by several key absorption bands.[1]

-

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is prominently observed, typically in the range of 1735-1750 cm⁻¹.

-

C-O Stretch: Two distinct C-O stretching bands are present: one for the ester C-O bond and another for the ether C-O bond of the methoxy group. These typically appear in the 1000-1300 cm⁻¹ region.

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region indicate the presence of the benzene ring.

-

sp³ C-H Stretch: Absorption bands just below 3000 cm⁻¹ correspond to the C-H bonds of the ethyl and methylene groups.

-

sp² C-H Stretch: Absorption bands just above 3000 cm⁻¹ are characteristic of the C-H bonds on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 194.23).

-

Key Fragmentation Patterns: A prominent peak is often observed at m/z = 121, corresponding to the tropylium-like cation [CH₃OC₆H₄CH₂]⁺, formed by the loss of the ethoxycarbonyl radical (•COOEt). This fragmentation is a key diagnostic feature for this structural class. Other fragments related to the loss of ethylene from the ethyl group or cleavage of the ester are also typically observed.

Synthesis and Reactivity

Primary Synthetic Route: Fischer-Speier Esterification

The most direct and common method for preparing this compound is the Fischer-Speier esterification of 4-methoxyphenylacetic acid with ethanol.[3] This is an acid-catalyzed equilibrium reaction.

The causality behind this choice is its cost-effectiveness and operational simplicity. The reaction involves protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid), which activates the carbonyl carbon for nucleophilic attack by the ethanol.[4] To ensure a high yield, the equilibrium must be shifted toward the product side. This is typically achieved by using a large excess of the alcohol (ethanol), which also serves as the solvent, or by removing the water byproduct as it forms, often through azeotropic distillation with a solvent like toluene.[5][6]

Caption: Generalized workflow for the synthesis of this compound.

Self-Validating Experimental Protocol: Fischer Esterification

This protocol is adapted from established procedures for Fischer esterification and is designed to be self-validating through process controls and characterization.[6]

-

Reagent Preparation & Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenylacetic acid (e.g., 16.6 g, 0.1 mol).

-

Add absolute ethanol (e.g., 100 mL). The ethanol acts as both reactant and solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mL) to the stirring solution.

-

Equip the flask with a reflux condenser.

-

-

Reaction Execution:

-

Heat the mixture to a gentle reflux using a heating mantle.

-

Maintain reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

-

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate (e.g., 150 mL).

-

Transfer the solution to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution) until the aqueous layer is neutral or basic, and finally with a saturated sodium chloride (brine) solution.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

-

Purification and Validation:

-

The crude product is purified by vacuum distillation to yield the final product as a clear oil.

-

The purity and identity of the final product must be validated by the spectroscopic methods detailed in Section 2 (NMR, IR, MS) and by measuring its refractive index.

-

Reactivity Profile

-

Hydrolysis: As an ester, it can be hydrolyzed back to 4-methoxyphenylacetic acid and ethanol under either acidic or basic (saponification) conditions.

-

Transesterification: It can undergo transesterification with other alcohols in the presence of an acid or base catalyst.

-

Reduction: The ester can be reduced to the corresponding alcohol, 2-(4-methoxyphenyl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Enolate Formation: The benzylic protons alpha to the carbonyl group are weakly acidic and can be removed by a strong base to form an enolate, which can then participate in various alkylation and condensation reactions.

Applications in Research and Drug Development

While sometimes used in analytical methods like HPLC, the primary value of this compound for this audience lies in its role as a versatile pharmaceutical intermediate and a building block in organic synthesis.[2][7]

Caption: Key application areas for this compound.

-

Anticoagulant Synthesis: The molecule is a precursor in the synthesis of intermediates for important pharmaceuticals. For instance, it is used in synthetic routes to prepare key fragments of the anticoagulant drug Apixaban .[8] The methoxyphenylacetate core provides a ready-made structural unit that is elaborated upon in subsequent synthetic steps.

-

Antibacterial Agent Development: Research has shown its use in the synthesis of potential bacterial peptide deformylase (PDF) inhibitors, such as (±)-methoxyfumimycin ethyl ester.[9] PDF is a crucial enzyme for bacterial growth, making it a promising target for novel antibacterial agents.

-

Scaffold for Complex Molecules: The reactivity of the ester group and the alpha-protons allows it to be a versatile starting point for building more complex molecular architectures through reactions like Claisen condensations or alkylations, which are fundamental operations in drug discovery campaigns.

It is important to note that while its structural analog, ethyl phenylacetate, is used in the fragrance industry, this compound is generally not used as a fragrance ingredient.[10]

Safety and Handling

As a flammable liquid, proper safety protocols are mandatory when handling this compound.

-

GHS Classification:

-

Precautionary Measures:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[10][12]

-

P233: Keep container tightly closed.

-

P240, P241, P242, P243: Ground/bond container and receiving equipment, use explosion-proof equipment, use only non-sparking tools, and take precautionary measures against static discharge.[12]

-

P280: Wear protective gloves, eye protection, and face protection.

-

Storage: Store in a well-ventilated place. Keep cool.[12]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[12]

-

Always consult the most current Safety Data Sheet (SDS) from the supplier before use for complete safety and handling information.[5]

References

-

The Good Scents Company. (n.d.). ethyl 4-methoxyphenyl acetate, 14062-18-1. Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, 25mL, Each. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Mallak Specialties Pvt Ltd. (n.d.). Chemical & Pharma Intermediates by Application. Retrieved from [Link]

- Google Patents. (n.d.). CN104130159A - Preparation method of intermediate, namely (Z)-2-chloro[(4-methoxy phenyl)hydrazono]ethyl acetate.

- Google Patents. (n.d.). A kind of synthetic method of ethyl 4-methoxy acetoacetate.

-

LookChem. (n.d.). CAS No.14062-18-1,this compound Suppliers. Retrieved from [Link]

-

Scentspiracy. (n.d.). Ethyl Phenylacetate (CAS 101-97-3) – Sweet Floral-Honey Synthetic Ingredient for Perfumery. Retrieved from [Link]

-

In-More. (n.d.). Ethyl Acetate: A Multi-Purpose Solvent and Fragrance for Chemical and Consumer Industries. Retrieved from [Link]

-

European Commission. (n.d.). INITIAL LIST OF PERFUMERY MATERIALS WHICH MUST NOT FORM PART OF FRAGRANCES COMPOUNDS USED IN COSMETIC PRODUCTS. Retrieved from [Link]

-

PubMed. (2014). Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate. Retrieved from [Link]

-

ResearchGate. (2014). A Concise Synthesis of (±)-Methoxyfumimycin Ethyl Ester. Retrieved from [Link]

Sources

- 1. This compound | C11H14O3 | CID 84174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - CAS:14062-18-1 - Sunway Pharm Ltd [3wpharm.com]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. athabascau.ca [athabascau.ca]

- 5. murov.info [murov.info]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. Chemical & Pharma Intermediates by Application- Pharma Intermediates [mallakchemicals.com]

- 8. CN104130159A - Preparation method of intermediate, namely (Z)-2-chloro[(4-methoxy phenyl)hydrazono]ethyl acetate - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. ethyl 4-methoxyphenyl acetate, 14062-18-1 [thegoodscentscompany.com]

- 11. cerritos.edu [cerritos.edu]

- 12. chembk.com [chembk.com]

Introduction: Elucidating Structure Through Nuclear Magnetic Resonance

An In-Depth Technical Guide to the ¹H NMR Spectrum of Ethyl 4-methoxyphenylacetate

In the landscape of analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules. Its ability to provide detailed information about the chemical environment of individual nuclei allows for the unambiguous determination of molecular structure, conformation, and dynamics. This guide provides a comprehensive analysis of the Proton (¹H) NMR spectrum of this compound (C₁₁H₁₄O₃), a common fragrance and flavoring agent.[1][2][3][4][5][6]

We will delve into the theoretical prediction of the spectrum, the practical aspects of sample preparation and data acquisition, and a detailed interpretation of the resulting spectral data. The causality behind experimental choices and data interpretation is emphasized to provide not just a procedural outline, but a framework for critical thinking in spectroscopic analysis.

Molecular Structure and Proton Environments

Understanding the ¹H NMR spectrum begins with a thorough analysis of the molecule's structure to identify all chemically non-equivalent protons. This compound has five distinct sets of protons, as illustrated below.

I am having significant difficulty getting Graphviz to render the labels correctly around a pre-made image of the molecule. This is a limitation of the tool's layout engine for this specific kind of annotation.

Instead, I will create a more abstract but clear representation of the molecule directly in Graphviz that still allows for precise labeling of the proton environments. This will be more reliable and serve the purpose of identifying the distinct protons.

This abstract representation is not visually accurate. I will try one more time to create a chemically accurate diagram using Graphviz neato layout engine which allows for positional control.

This neato layout is much better and chemically reasonable. I will use this.

Final Plan:

-

Introduction: Introduce this compound and the power of NMR.

-

Molecular Structure and Proton Environments: Use the successful Graphviz diagram to show the 6 distinct proton environments.

-

Predicted ¹H NMR Spectrum: Provide a table with predicted chemical shifts, integration, multiplicity, and coupling constants for each proton environment. Explain the reasoning for these predictions based on electronic effects (inductive and resonance) and proximity to functional groups.

-

Experimental Protocol: Write a detailed, step-by-step guide for acquiring the spectrum. This will cover sample prep, instrument parameters, and data processing. I will create a Graphviz workflow diagram for this section.

-

Spectral Data Summary: Present the expected data in a clean, final table.

-

In-Depth Spectral Interpretation: Discuss each signal one by one.

-

Explain the AA'BB' system of the aromatic protons and why they appear as two doublets.

-

Detail the classic triplet-quartet pattern of the ethyl group, explaining the n+1 rule.

-

Explain the singlet nature of the methoxy and benzylic methylene protons.

-

-

Spin-Spin Coupling Analysis: Create the third Graphviz diagram illustrating the coupling pathways (³J coupling in the ethyl group and between ortho aromatic protons).

-

References: Compile the final, numbered list of all cited sources with clickable URLs.

This plan is solid and covers all user requirements. I will now proceed with generating the full response.

Part 1: The ¹H NMR Spectrum of this compound: A Comprehensive Technical Guide

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules. This guide offers an in-depth analysis of the Proton (¹H) NMR spectrum of this compound (C₁₁H₁₄O₃), a com[2][3][6]pound of interest in the flavor, fragrance, and pharmaceutical industries. We will explore the theoretical basis for the spectrum, present a robust experimental protocol for its acquisition, and provide a detailed interpretation of the spectral data, including chemical shifts, integration, and spin-spin coupling patterns. This document is designed to serve as a practical reference for scientists seeking to apply NMR spectroscopy in their research and development endeavors.

Molecular Structure and Proton Environments

A foundational analysis of the molecular structure is paramount to predicting and interpreting an NMR spectrum. This compound possesses a plane of symmetry, which simplifies its ¹H NMR spectrum. There are five chemically distinct proton environments, which are labeled a through f in the diagram below.

Caption: Molecular structure of this compound with non-equivalent proton environments labeled (a-f).

-

Protons (a): Two benzylic protons on the carbon adjacent to the aromatic ring.

-

Protons (b & c): Four aromatic protons on the benzene ring. Due to the substitution pattern, they are split into two groups of two equivalent protons. Protons (b) are ortho to the ester group, while protons (c) are ortho to the methoxy group.

-

Protons (d): Three protons of the methoxy group.

-

Protons (e): Two methylene protons of the ethyl ester group.

-

Protons (f): Three methyl protons of the ethyl ester group.

Experimental Protocol for ¹H NMR Spectrum Acquisition

Acquiring a high-quality NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters. The fo[7]llowing protocol is a self-validating system designed to produce a high-resolution spectrum suitable for structural confirmation and purity analysis.

Workflow Overview

Caption: Standard workflow for acquiring a high-resolution ¹H NMR spectrum.

Step-by-Step Methodology

-

Sample Preparation:

-

Analyte Quantity: Accurately weigh between 5-25 mg of dry this compound. This c[8][9]oncentration range is optimal for obtaining a high signal-to-noise ratio in a reasonable time without causing issues like line broadening or difficulty in shimming that can arise from overly concentrated samples.

-

[8] Solvent Selection: Use approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. The de[10][11]uterium signal is essential for the spectrometer's lock system, which stabilizes the magnetic field.

-

[9] Internal Standard: Use a solvent that contains a small amount (e.g., 0.03% v/v) of Tetramethylsilane (TMS). TMS is chemically inert and its 12 equivalent protons produce a sharp, single peak that is defined as 0.00 ppm, serving as the universal reference point for chemical shifts.

-

[8] Filtration: Dissolve the sample in a small vial first. To ensure optimal magnetic field homogeneity, the final solution must be free of any particulate matter. Filter[9] the solution through a pipette packed with a small plug of glass wool directly into a clean, unscratched 5 mm NMR tube. Cotton[9] should not be used as it can introduce soluble impurities.

-

-

[9]Instrument Setup and Data Acquisition:

-

Locking and Shimming: Insert the sample into the NMR spectrometer. The instrument will "lock" onto the deuterium frequency of the CDCl₃ to compensate for any magnetic field drift. The magnetic field is then "shimmed" by adjusting a series of shim coils to maximize its homogeneity across the sample volume, which results in sharp, symmetrical peaks.

-

Acquisition Parameters: The choice of parameters is critical for data quality. [12][13] * Spectral Width (SW): Set to a range that encompasses all expected proton signals, typically from -1 to 11 ppm for a standard organic molecule.

-

Acquisition Time (AT): Typically set between 2 to 4 seconds. This duration ensures that the Free Induction Decay (FID) has sufficiently decayed, which is necessary for achieving good digital resolution. [13][14] * Pulse Width (PW): Use a 90° pulse to maximize the signal obtained from a single scan.

-

Number of Scans (NS): Co-add a minimum of 8 or 16 scans. Signal averaging increases the signal-to-noise ratio (S/N), which improves in proportion to the square root of the number of scans.

-

-

-

[14]Data Processing:

-

Fourier Transformation: The raw time-domain signal (FID) is converted into the familiar frequency-domain spectrum using a Fourier Transform (FT).

-

[15] Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical). The baseline is then corrected to be flat.

-

Calibration: The spectrum is calibrated by setting the TMS peak to exactly 0.00 ppm.

-

Integration: The area under each signal is integrated. The integration values are proportional to the number of protons giving rise to that signal.

-

Predicted ¹H NMR Data and Interpretation

The following table summarizes the expected ¹H NMR data for this compound. The chemical shifts are influenced by the electronic environment of the protons; electron-withdrawing groups (like the ester) deshield protons, shifting them downfield (to higher ppm), while electron-donating groups (like the methoxy group) shield them, shifting them upfield.

| A[16]ssignment (Label) | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |

| Protons c | ~ 7.20 | 2H | Doublet (d) | ~ 8.8 Hz |

| Protons b | ~ 6.85 | 2H | Doublet (d) | ~ 8.8 Hz |

| Protons e | ~ 4.15 | 2H | Quartet (q) | ~ 7.1 Hz |

| Protons d | ~ 3.79 | 3H | Singlet (s) | N/A |

| Protons a | ~ 3.55 | 2H | Singlet (s) | N/A |

| Protons f | ~ 1.25 | 3H | Triplet (t) | ~ 7.1 Hz |

Detailed Spectral Interpretation

-

Aromatic Region (δ 6.8-7.3 ppm):

-

The para-substituted benzene ring gives rise to what is known as an AA'BB' system, which often simplifies to appear as two distinct doublets, especially at higher field strengths.

-

[17] Protons c (δ ~7.20 ppm, 2H, d): These protons are ortho to the electron-withdrawing acetate group and meta to the electron-donating methoxy group. The net effect is deshielding, causing them to appear further downfield. They are split into a doublet by their ortho coupling to protons b .

-

Protons b (δ ~6.85 ppm, 2H, d): These protons are ortho to the strongly electron-donating methoxy group (-OCH₃), which significantly shields them via resonance. This s[17]hielding shifts their signal upfield relative to benzene (7.36 ppm). They are split into a doublet by their ortho coupling to protons c . The coupling constant for both doublets should be identical (~7-9 Hz), which is typical for ortho-coupling.

-

-

[17]Aliphatic Region (δ 1.0-4.5 ppm):

-

Protons e (δ ~4.15 ppm, 2H, q): The methylene (-CH₂-) protons of the ethyl group are adjacent to the electron-withdrawing ester oxygen, which strongly deshields them, shifting their signal significantly downfield. According to the n+1 rule, they are coupled to the three neighboring methyl protons (f ), resulting in a quartet (3+1=4 peaks).

-

[18] Protons d (δ ~3.79 ppm, 3H, s): The three protons of the methoxy (-OCH₃) group are equivalent and have no adjacent protons to couple with. Therefore, they appear as a sharp singlet. Their position is characteristic of protons on a carbon bonded to an oxygen.

-

Protons a (δ ~3.55 ppm, 2H, s): The benzylic methylene protons are adjacent to both the aromatic ring and the carbonyl group. They have no adjacent non-equivalent protons, so they appear as a singlet. Their chemical shift is in the typical benzylic proton range (2-3 ppm), but is shifted slightly further downfield by the influence of the carbonyl group.

-

[19][20] Protons f (δ ~1.25 ppm, 3H, t): The methyl (-CH₃) protons of the ethyl group are the most shielded in the molecule, appearing furthest upfield. They are coupled to the two neighboring methylene protons (e ), and thus are split into a triplet (2+1=3 peaks).

-

[22]4. Spin-Spin Coupling Analysis

Spin-spin coupling provides crucial connectivity information. The interaction between non-equivalent protons on adjacent carbons causes the splitting of signals into multiplets. The ma[21]gnitude of this splitting is the coupling constant, J, measured in Hertz (Hz).

Caption: Key spin-spin coupling interactions in this compound.

The diagram illustrates the two primary coupling systems in the molecule:

-

Aromatic System: The ortho protons b and c are separated by three bonds (a ³J coupling), leading to the doublet-of-doublets pattern.

-

Ethyl System: The methylene protons e and methyl protons f are also separated by three bonds. This vicinal coupling gives rise to the characteristic quartet and triplet signals. The co[22][23]upling constant (J) for the quartet and the triplet must be identical, as the interaction is mutual. This shared J value is a key confirmation of the presence of an ethyl group.

Conclusion

The ¹H NMR spectrum of this compound is a textbook example of how fundamental principles—chemical shift, integration, and spin-spin coupling—are applied to determine molecular structure. The spectrum is characterized by two singlets for the uncoupled methoxy and benzylic protons, a pair of doublets in the aromatic region indicative of para-substitution, and a distinct quartet-triplet pattern confirming the ethyl ester moiety. This comprehensive guide provides the theoretical framework and a validated experimental protocol for researchers to confidently acquire and interpret the ¹H NMR spectrum of this, and structurally related, compounds.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

Chemistry LibreTexts. (2022). 3.4: Spin-Spin Splitting in the Ethyl Group. [Link]

-

University of Alberta Faculty of Science. NMR Sample Preparation. [Link]

-

Anasazi Instruments. NMR Education: How to Choose Your Acquisition Parameters?. [Link]

-

Chemistry LibreTexts. (2022). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. [Link]

-

Department of Chemistry, University of Rochester. How to Get a Good 1H NMR Spectrum. [Link]

-

Scribd. NMR Spectroscopy: Ethyl Group Analysis. [Link]

-

University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

eMagRes. NMR Data Processing. [Link]

-

PubChemLite. This compound (C11H14O3). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 84174, this compound. [Link]

-

Wiley-VCH. NMR-Spectroscopy: Data Acquisition. [Link]

-

TheElkchemist. (2024). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. [Link]

-

Nanalysis. (2021). NMR acquisition parameters and qNMR. [Link]

-

KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]

-

Read Chemistry. (2024). Spin-Spin Splitting in ¹H NMR Spectra. [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

Chemistry LibreTexts. (2023). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Conduct Science. (2020). Spin-Spin coupling in NMR. [Link]

-

SIELC Technologies. (2018). This compound. [Link]

-

Chemistry LibreTexts. (2021). 14.6: Spin-Spin Coupling Can Lead to Multiplets in NMR Spectra. [Link]

-

Drugfuture. This compound. [Link]

-

National Institute of Standards and Technology. 4-Methoxyphenylacetic acid ethyl ester. [Link]

Sources

- 1. PubChemLite - this compound (C11H14O3) [pubchemlite.lcsb.uni.lu]

- 2. This compound | C11H14O3 | CID 84174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. This compound [drugfuture.com]

- 6. 4-Methoxyphenylacetic acid ethyl ester [webbook.nist.gov]

- 7. faculty.washington.edu [faculty.washington.edu]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 10. How To [chem.rochester.edu]

- 11. organomation.com [organomation.com]

- 12. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]

- 13. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 16. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. conductscience.com [conductscience.com]

- 22. scribd.com [scribd.com]

- 23. readchemistry.com [readchemistry.com]

A Comprehensive Guide to the 13C NMR Spectral Analysis of Ethyl 4-methoxyphenylacetate

This technical guide provides an in-depth analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectrum of Ethyl 4-methoxyphenylacetate. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize NMR spectroscopy for structural elucidation and quality control. This document will delve into the theoretical principles, practical considerations for data acquisition, and a detailed interpretation of the spectral data, grounded in established scientific principles.

Introduction: The Molecular Landscape of this compound

This compound, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, possesses a distinct molecular architecture amenable to NMR analysis. Its structure comprises a para-substituted aromatic ring, an ethyl ester functional group, and a methylene bridge. Each of these features contributes uniquely to the 13C NMR spectrum, providing a detailed fingerprint of the molecule's carbon framework. Understanding this spectrum is paramount for verifying its identity, purity, and for tracking its transformations in chemical reactions.

The molecule's structure is as follows:

Caption: Experimental workflow for 13C NMR analysis.

Interpretation of the 13C NMR Spectrum

The 13C NMR spectrum of this compound is expected to show 9 distinct signals, corresponding to the 9 chemically non-equivalent carbon atoms in the molecule. The expected chemical shifts are presented in the table below, with assignments based on established chemical shift ranges and data from analogous structures.

Table 1: 13C NMR Spectral Data for this compound

| Carbon Atom | Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C10 | -C H3 (ethyl) | ~14 | Aliphatic sp3 carbon, shielded. |

| C7 | -C H2- (benzyl) | ~40 | sp3 carbon adjacent to an aromatic ring. |

| C11 | -OC H3 | ~55 | sp3 carbon attached to an electronegative oxygen atom. |

| C9 | -OC H2- (ethyl) | ~61 | sp3 carbon attached to an electronegative oxygen atom. |

| C3, C5 | Aromatic C-H | ~114 | Aromatic carbons ortho to the electron-donating methoxy group, shielded by resonance. |

| C4 | Aromatic C (ipso) | ~127 | Aromatic carbon attached to the methylene group, relatively neutral. |

| C2, C6 | Aromatic C-H | ~130 | Aromatic carbons meta to the methoxy group and ortho to the acetate group. |

| C1 | Aromatic C (ipso) | ~158 | Aromatic carbon attached to the strongly electron-donating methoxy group, deshielded. |

| C8 | C =O (ester) | ~171 | Carbonyl carbon of the ester, significantly deshielded due to the double bond to oxygen and the adjacent single-bonded oxygen. [1] |

Note: Predicted chemical shifts are based on typical values and data for similar compounds. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.

The downfield region of the spectrum is dominated by the carbonyl carbon of the ester group (C8) at approximately 171 ppm. The aromatic carbons (C1-C6) resonate in the range of 114-158 ppm. The carbon attached to the methoxy group (C1) is the most deshielded of the aromatic carbons due to the strong electron-donating effect of the oxygen. The aliphatic carbons of the ethyl group (C9, C10), the methylene bridge (C7), and the methoxy group (C11) appear in the upfield region of the spectrum.

Conclusion

The 13C NMR spectrum of this compound provides a wealth of structural information that is invaluable for its characterization. By understanding the principles of 13C NMR and following a robust experimental protocol, researchers can confidently identify this compound and assess its purity. The detailed assignment of each carbon resonance, as outlined in this guide, serves as a reliable reference for scientists working with this important chemical intermediate.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

eCampusOntario Pressbooks. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

-

Doc Brown's Chemistry. Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. [Link]

Sources

mass spectrometry of Ethyl 4-methoxyphenylacetate

An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 4-methoxyphenylacetate

Authored by a Senior Application Scientist

Introduction

This compound (CAS 14062-18-1) is an aromatic ester recognized for its characteristic honey, floral, and cocoa-like aroma.[1] This profile makes it a valuable component in the flavor and fragrance industries.[2][3] With a molecular formula of C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol , its structural integrity and purity are paramount for quality control and new product development.[4][5] Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as the definitive analytical technique for the structural elucidation and quantification of this and other volatile compounds.[6]

This guide provides an in-depth exploration of the mass spectrometric behavior of this compound. It is designed for researchers, analytical scientists, and drug development professionals who require a detailed understanding of its fragmentation patterns and a robust, field-proven methodology for its analysis. We will delve into the causal mechanisms behind its mass spectral fragmentation, present a comprehensive experimental protocol, and offer insights into data interpretation, grounded in established scientific principles.

Core Principles: Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile and thermally stable compound like this compound, GC-MS is the gold standard for analysis.[2] The workflow involves the chromatographic separation of the analyte from the sample matrix, followed by its ionization and mass analysis.

-

Gas Chromatography (GC): The sample is vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. This ensures that a pure sample of the target analyte enters the mass spectrometer, providing a clean spectrum for identification.

-

Electron Ionization (EI): As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV).[7] This process is highly energetic and reproducible, leading to the formation of a molecular radical cation (M+•) and a cascade of predictable fragment ions. The resulting mass spectrum serves as a unique chemical "fingerprint," allowing for unambiguous identification through library matching and spectral interpretation.[8]

Electron Ionization (EI) Fragmentation of this compound

The fragmentation of this compound under EI conditions is governed by the relative stability of the resulting cations and neutral losses. The structure, with its aromatic ring, ether linkage, and ester functional group, provides several predictable cleavage pathways. The molecular ion (M+•) appears at a mass-to-charge ratio (m/z) of 194.[1][9]

The most significant fragmentation pathway involves the cleavage of the C-C bond alpha to the benzene ring (benzylic cleavage). This is a highly favored process due to the exceptional stability of the resulting 4-methoxybenzyl cation, which can rearrange into a resonance-stabilized tropylium ion. This fragment is consistently observed as the base peak (the most abundant ion) in the spectrum.

Other key fragmentation events include cleavages around the ester functional group and rearrangements, which provide confirmatory evidence for the overall structure.

Primary Fragmentation Pathways

-

Benzylic Cleavage (Formation of the Base Peak): The most facile fragmentation is the cleavage of the bond between the methylene group and the carbonyl carbon. This yields the highly stable 4-methoxybenzyl cation.

-

Reaction: C₁₁H₁₄O₃+• → [CH₃O-C₆H₄-CH₂]⁺ + •COOCH₂CH₃

-

Resulting Ion: m/z 121 (Base Peak)

-

-

Alpha-Cleavage (Loss of Ethoxy Radical): Cleavage of the bond between the carbonyl carbon and the ethoxy oxygen results in the loss of an ethoxy radical (•OCH₂CH₃).

-

Reaction: C₁₁H₁₄O₃+• → [CH₃O-C₆H₄-CH₂CO]⁺ + •OCH₂CH₃

-

Resulting Ion: m/z 149

-

-

Rearrangement and Loss of Ethylene: A rearrangement process can lead to the elimination of a neutral ethylene molecule (C₂H₄) from the ethyl ester group. This is a common fragmentation pathway for ethyl esters.[10]

-

Reaction: C₁₁H₁₄O₃+• → [CH₃O-C₆H₄-CH₂COOH]+• + C₂H₄

-

Resulting Ion: m/z 166

-

-

Further Fragmentation of the Base Peak: The stable m/z 121 ion can undergo further fragmentation, such as the loss of formaldehyde (CH₂O) from the methoxy group.

-

Reaction: [CH₃O-C₆H₄-CH₂]⁺ → [C₇H₇]⁺ + CH₂O

-

Resulting Ion: m/z 91 (Tropylium ion)

-

The diagram below illustrates these dominant fragmentation pathways.

Caption: Figure 1: Proposed EI Fragmentation Pathways

Summary of Key Mass Fragments

The following table summarizes the principal ions observed in the electron ionization mass spectrum of this compound. Data is compiled from the NIST Mass Spectrometry Data Center.[1][9]

| m/z | Relative Intensity | Proposed Ion Structure | Fragmentation Mechanism |

| 194 | Moderate | [C₁₁H₁₄O₃]⁺• | Molecular Ion (M⁺•) |

| 166 | Low | [C₉H₁₀O₃]⁺• | Loss of ethylene (C₂H₄) via rearrangement |

| 149 | Low | [C₉H₉O₂]⁺ | Alpha-cleavage with loss of ethoxy radical (•OCH₂CH₃) |

| 121 | 100 (Base Peak) | [C₈H₉O]⁺ | Benzylic cleavage with loss of •COOCH₂CH₃ radical |

| 91 | Moderate | [C₇H₇]⁺ | Loss of formaldehyde (CH₂O) from m/z 121 |

Detailed Experimental Protocol for GC-MS Analysis

This protocol outlines a validated method for the analysis of this compound, suitable for both qualitative identification and quantitative studies in complex matrices. The success of any mass spectrometry analysis is highly dependent on proper sample preparation.[11]

Sample Preparation

The choice of sample preparation technique depends on the sample matrix.[2]

-

For Pure Standards or Concentrates: Prepare a stock solution of 1 mg/mL in a volatile solvent like ethyl acetate or methanol. Perform a serial dilution to a working concentration of approximately 1-10 µg/mL. Overly concentrated samples can lead to detector saturation and contamination of the ion source.[12]

-

For Complex Matrices (e.g., food, beverages, perfumes): Headspace Solid-Phase Microextraction (HS-SPME) is a highly effective, solvent-free technique for extracting and concentrating volatile analytes.[6][13]

-

Place a known quantity of the sample into a 20 mL headspace vial.

-

If required, add a saturated NaCl solution to increase the volatility of the analyte.

-

Seal the vial and place it in a heating block (e.g., 60°C for 15 minutes) for equilibration.

-

Expose a SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period (e.g., 20 minutes) to adsorb the volatile compounds.

-

Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

-

Instrumentation and Parameters

The following parameters are provided as a robust starting point and may be optimized for specific instrumentation and applications.[14]

Gas Chromatograph (GC) System:

-

Injector: Split/Splitless, operated in splitless mode for trace analysis.

-

Injector Temperature: 250°C

-

Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.2 mL/min.

-

Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column, 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

Mass Spectrometer (MS) System:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Analyzer: Quadrupole

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Transfer Line Temperature: 280°C

-

Scan Mode: Full Scan

-

Scan Range: m/z 40 - 350

The diagram below outlines the complete analytical workflow from sample preparation to data analysis.

Caption: Figure 2: GC-MS Experimental Workflow

Data Interpretation and Trustworthiness

A self-validating protocol relies on multiple points of confirmation.

-

Retention Time: Under the specified GC conditions, this compound will have a consistent and reproducible retention time. This should be confirmed by analyzing a certified reference standard.

-

Mass Spectrum Matching: The acquired mass spectrum of the analyte peak should be compared against a trusted spectral library, such as the NIST/EPA/NIH Mass Spectral Library.[9] A high match factor (typically >900) provides strong evidence for the compound's identity.

-

Fragment Ion Analysis: The presence and relative abundance of the key ions detailed in the table above (m/z 194, 166, 149, 121, 91) must be manually verified. The presence of the m/z 121 base peak is a critical diagnostic marker for the 4-methoxybenzyl substructure.

Conclusion

The mass spectrometric analysis of this compound via GC-MS is a powerful and reliable method for its unequivocal identification and characterization. A thorough understanding of its predictable fragmentation patterns, centered on the formation of the highly stable 4-methoxybenzyl cation (m/z 121), is essential for accurate spectral interpretation. By implementing the detailed experimental protocol provided, researchers and scientists can achieve high-quality, reproducible results. This guide serves as a comprehensive resource, blending foundational theory with practical, field-proven methodology to ensure scientific integrity and trustworthiness in the analysis of this important flavor and fragrance compound.

References

-

Řezanka, T., & Votruba, J. (2018). Structural characterization of wax esters by electron ionization mass spectrometry. Journal of the American Oil Chemists' Society, 95(1), 5-20. [Link]

-

Becalski, A., Lau, B. P., Lewis, D., & Seaman, S. W. (2012). Characterization of Electron Ionization Mass Spectral (EIMS) Fragmentation Patterns of Chloropropanol Esters of Palmitic Acid Using Isotope Labeling Technique. Journal of Agricultural and Food Chemistry, 60(4), 1017–1024. [Link]

-

Vrkoslav, V., & Cvačka, J. (2012). Structural characterization of wax esters by electron ionization mass spectrometry. Journal of Mass Spectrometry, 47(1), 85-94. [Link]

-

Begnaud, F., & Chaintreau, A. (2016). Good quantification practices of flavours and fragrances by mass spectrometry. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 374(2079), 20150365. [Link]

-

ResearchGate. (2016). Good quantification practices of flavours and fragrances by mass spectrometry. [Link]

-

Sowell, R. A., & Wels, B. R. (2007). Analysis of Volatile Fragrance and Flavor Compounds by Headspace Solid Phase Microextraction and GC-MS: An Undergraduate Instrumental Analysis Experiment. Journal of Chemical Education, 84(5), 857. [Link]

-

University of Arizona. (n.d.). Introduction to Mass Spectrometry: Fragmentation Mechanisms. [Link]

-

SIELC Technologies. (2018). This compound. [Link]

-